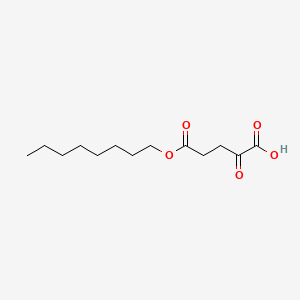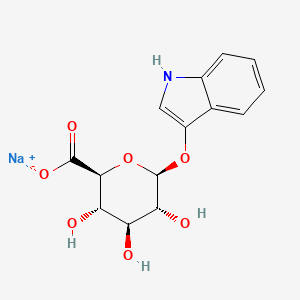
2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Vue d'ensemble
Description
2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (2B5C-1,2,3,4-THN) is a synthetic heterocyclic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. This compound has a unique chemical structure that makes it an attractive candidate for further research. It has also been found to possess a number of interesting biochemical and physiological effects, as well as potential applications in laboratory experiments.
Applications De Recherche Scientifique
Biological Activities and Therapeutic Applications
1,8‐Naphthyridine derivatives, a closely related group of compounds, exhibit a variety of interesting biological activities, making them potent scaffolds in therapeutic and medicinal research. These activities include antimicrobial, antiviral, anticancer, anti‐inflammatory, analgesic, and potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Moreover, these derivatives have shown anti‐osteoporotic, anti‐allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti‐hypertensive, and anti‐oxidant activities. The extensive range of biological properties of these compounds underscores their significance in drug discovery and development (Madaan et al., 2015).
Role in Environmental and Analytical Chemistry
In addition to their biological applications, derivatives of naphthyridines and related compounds have been studied for their environmental significance. For example, phthalocyanine and naphthalocyanine derivatives have been evaluated as corrosion inhibitors, highlighting their importance in protecting materials in various industrial applications. These compounds form strong chelating complexes with metallic atoms due to their nitrogen atoms and aromatic rings, acting as excellent anticorrosive materials in aqueous and coating conditions for metal/electrolyte systems (Verma et al., 2021).
Advanced Materials and Chemical Synthesis
The versatility of naphthyridine derivatives extends to the field of materials science and chemical synthesis. They have been incorporated into conjugated polymers for electronic devices, demonstrating the potential to enhance the performance of organic donor–acceptor type polymers used in electronic applications. This underlines the role of naphthyridine derivatives in the advancement of materials science, contributing to the development of high-performance electronic devices (Deng et al., 2019).
Propriétés
IUPAC Name |
2-benzyl-5-chloro-3,4-dihydro-1H-2,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-15-14-7-9-18(11-13(14)6-8-17-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQVIIUHJIPKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676657 | |
| Record name | 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |
CAS RN |
1104027-46-4 | |
| Record name | 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl](/img/structure/B570051.png)


![1-((2R,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570056.png)





